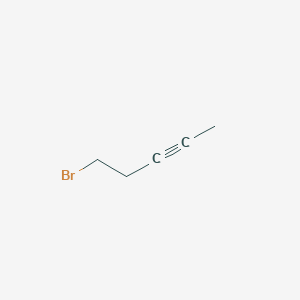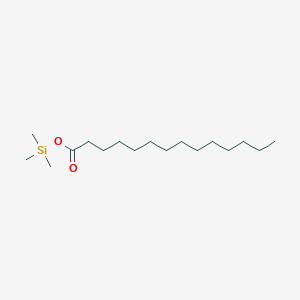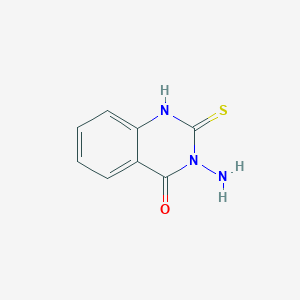
3-Amino-2-mercapto-3H-quinazolin-4-one
Vue d'ensemble
Description
3-Amino-2-mercapto-3H-quinazolin-4-one is a useful research chemical . It has been used as a modifier for the carbon paste electrode for voltammetric determination of mercury . It has also been used in the synthesis of 4-quinazolinone derivatives, inhibitors of the DNA repair enzyme poly (ADP-ribose) polymerase .
Synthesis Analysis
The 3-amino-2-methyl quinazolin-4- (3H)-one was synthesized from anthranilic acid via the 2-methyl benzoxazin-4-one . A series of 2-mercapto-4 (3H)-quinazolinone derivatives was synthesized and evaluated as potential inhibitors of the human monoamine oxidase (MAO) enzymes . Another synthesis method involves direct halogenation .Molecular Structure Analysis
The molecular formula of 3-Amino-2-mercapto-3H-quinazolin-4-one is C8H7N3OS . Its average mass is 193.226 Da and its monoisotopic mass is 193.030975 Da .Chemical Reactions Analysis
3-Amino-2-mercapto-3H-quinazolin-4-one has been involved in various chemical reactions. For instance, the sodium salt of 2-mercapto-3-phenyl-quinazolin-4 (3H)-one on condensing with substituted aroyl chloride yielded thioesters of 3-phenyl-quinazolin-4 (3H)-one .Physical And Chemical Properties Analysis
The molecular weight of 3-Amino-2-mercapto-3H-quinazolin-4-one is 193.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has no rotatable bonds .Applications De Recherche Scientifique
Lanthanum Ion Sensing
This compound has been utilized in the development of lanthanum-selective sensors . These sensors are based on a polymeric membrane or coated graphite electrodes that incorporate 3-Amino-2-mercapto-3H-quinazolin-4-one as a carrier for La(III) ions . They exhibit a Nernstian response over a wide concentration range and are applicable in various environmental and medical fields, such as the determination of lanthanum ions in water samples and indirect determination of fluoride in mouthwash preparations .
Anticancer and Antiviral Drug Synthesis
The compound serves as a precursor in the synthesis of derivatives that have shown potential in DNA photo-disruptive activities . These activities are crucial for the development of anticancer and antiviral drugs. Molecular docking studies suggest that these derivatives can bind to DNA, which correlates with their photo-activity . This indicates the compound’s role in the design of drugs that can be activated or deactivated by light.
Analgesic and Anti-inflammatory Applications
Quinazolin-4-one derivatives, including 3-Amino-2-mercapto-3H-quinazolin-4-one, have been reported to possess analgesic and anti-inflammatory properties . These properties make them valuable for the development of new medications aimed at treating pain and inflammation.
Antimicrobial Activity
Some derivatives of 3-Amino-2-mercapto-3H-quinazolin-4-one have been synthesized and evaluated for their antimicrobial activity . These compounds have been tested against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results . This highlights the compound’s potential in creating new antibiotics.
Catalysis in Organic Synthesis
The compound has been found to catalyze the allylation and benzylation of carbonyl compounds. This catalytic activity is significant in the field of organic synthesis , where it can be used to create complex molecules for pharmaceuticals and other chemical products .
Seed Germination and Crop Growth Enhancement
In agriculture, quinazolinone derivatives are known to promote seed germination and crop growth . They can increase the content of chlorophyll and enhance the resistance of crops to various stresses . This application is vital for improving crop yields and agricultural productivity.
Mécanisme D'action
Target of Action
The primary target of 3-Amino-2-mercapto-3H-quinazolin-4-one is Lanthanum (La III) ions . This compound acts as a suitable carrier for La (III) ions in the fabrication of lanthanum-selective sensors .
Mode of Action
3-Amino-2-mercapto-3H-quinazolin-4-one interacts with its target, La (III) ions, by forming a complex . This interaction is utilized in the creation of solvent polymeric membrane (PME) and coated graphite (CGE) electrodes, which exhibit a Nernstian response for La (III) ions .
Biochemical Pathways
It’s known that the compound plays a crucial role in the detection of la (iii) ions, which are used in various fields including medicine, agriculture, and industry .
Pharmacokinetics
It’s worth noting that the compound is used in research settings , suggesting that its bioavailability and other pharmacokinetic properties may be subject to experimental conditions.
Result of Action
The primary result of the action of 3-Amino-2-mercapto-3H-quinazolin-4-one is the successful detection of La (III) ions . The compound enables the fabrication of sensors that can accurately measure the concentration of these ions in various samples .
Action Environment
The action of 3-Amino-2-mercapto-3H-quinazolin-4-one is influenced by the pH of the test solution. The potentiometric response of the proposed electrodes based on this compound was found to be independent of the pH of the test solution in the pH range 3.0–9.0 . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as pH.
Orientations Futures
Quinazolinone and its derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . Future research may focus on the development and identification of novel molecules as anticonvulsant agents by the synthesis of some novel quinazolinone derivatives with improved biological activity .
Propriétés
IUPAC Name |
3-amino-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-4H,9H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPVOZIFQMSLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352426 | |
| Record name | 3-Amino-2-mercapto-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-mercapto-3H-quinazolin-4-one | |
CAS RN |
16951-33-0 | |
| Record name | 3-Amino-2-mercapto-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 3-Amino-2-mercapto-3H-quinazolin-4-one and its derivatives?
A1: 3-Amino-2-mercapto-3H-quinazolin-4-one is characterized by a quinazolinone core structure with an amino group at position 3 and a mercapto (thiol) group at position 2. This core structure can be further modified with various substituents, as demonstrated by research on its derivatives. For example, researchers synthesized a series of 2,3-disubstituted mercapto quinazolines by reacting them with aldehydes like 2-hydroxy benzaldehyde, 2-hydroxy naphthaldehyde, pyridine-2-carboxaldehyde, and thiophen-2-carboxaldehyde. [] This modification allows for the tuning of the compound's properties and potential applications.
Q2: What analytical techniques are commonly used to characterize 3-Amino-2-mercapto-3H-quinazolin-4-one and its complexes?
A2: Researchers often utilize a combination of techniques to characterize these compounds. This includes:
- Elemental analysis: This helps determine the elemental composition and purity of the synthesized compounds. []
- Spectroscopic methods:
- Magnetic susceptibility measurements: Can provide insights into the electronic configuration and geometry of metal complexes formed with the compound. []
Q3: Have any metal complexes of 3-Amino-2-mercapto-3H-quinazolin-4-one been investigated, and if so, what are their potential applications?
A3: Yes, researchers have explored metal complexes of 3-Amino-2-mercapto-3H-quinazolin-4-one for their potential biological activities. For instance, complexes with metals like Rhodium(III), Ruthenium(III), and Silver(I) have been synthesized and characterized. [] These complexes were subsequently evaluated for their antimicrobial activity against various microorganisms. []
Q4: Are there any reported sensor applications utilizing 3-Amino-2-mercapto-3H-quinazolin-4-one derivatives?
A4: Research indicates that derivatives of 3-Amino-2-mercapto-3H-quinazolin-4-one show promise in sensor development. For example, a study demonstrated the use of 3-amino-2-mercapto-3H-quinazolin-4-one in a Polyvinyl chloride (PVC) matrix for the selective sensing of Lanthanum. [] This highlights the potential of these compounds for developing new sensing technologies.
Q5: What other research areas are currently being explored related to 3-Amino-2-mercapto-3H-quinazolin-4-one and its derivatives?
A5: Beyond metal complexes and sensor applications, research on 3-Amino-2-mercapto-3H-quinazolin-4-one derivatives encompasses the synthesis of novel heterocyclic compounds. This includes the development of:
- Triazolo[4′,3′:4,5][1,3,4]thiadiazolo[2,3-b]quinazolin-6-one: This complex heterocyclic system incorporates the quinazolinone core with fused triazole and thiadiazole rings. []
- 3-Methyl[1,3,4]thiadiazino[2,3-b]quinazolin-6-ones: This research focuses on incorporating a thiadiazine ring into the quinazolinone framework. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

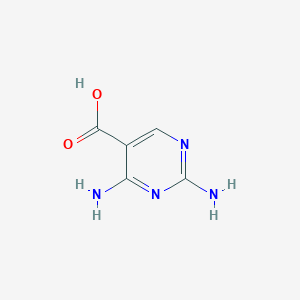
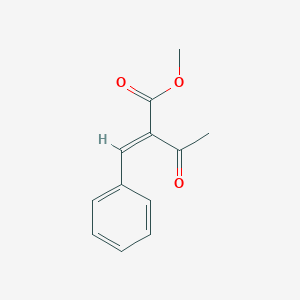
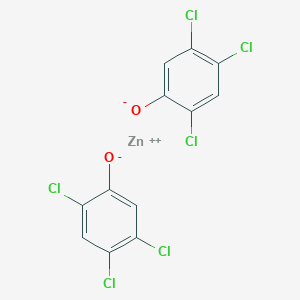
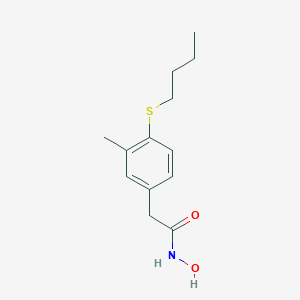
![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)
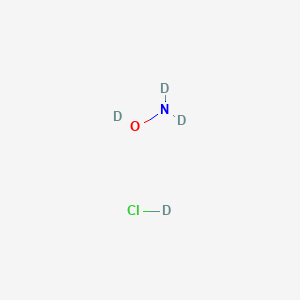

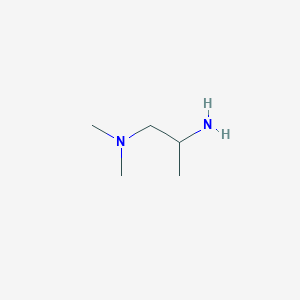

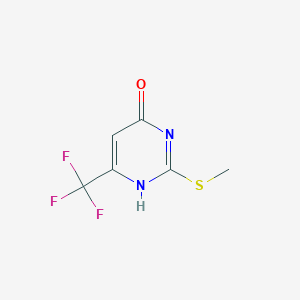
![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)
